molecular formula C5H3BrN4 B11899181 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11899181
M. Wt: 199.01 g/mol
InChI Key: MDGHKFPMBJDTHY-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromopyridazine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene regulation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific bromine substitution, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of novel therapeutic agents with enhanced potency and selectivity.

Properties

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-5-9-7-3-10(5)8-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHKFPMBJDTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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